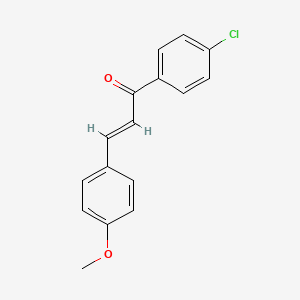

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Vue d'ensemble

Description

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-chlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The α,β-unsaturated system undergoes oxidation to form epoxides or hydroxylated derivatives.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| m-CPBA | Epoxide | Anhydrous dichloromethane, 0–25°C |

| H₂O₂/NaOH | Dihydroxylated derivative | Polar aprotic solvent, 40–60°C |

| KMnO₄ (acidic) | Cleavage to carboxylic acids | H₂SO₄, heat |

Example :

Epoxidation with m-CPBA proceeds via electrophilic addition to the double bond, forming a three-membered cyclic ether .

Reduction Reactions

The conjugated carbonyl system is reduced to saturated ketones or alcohols.

| Reducing Agent | Product | Conditions |

|---|---|---|

| NaBH₄ | Saturated ketone (1,2-addition) | Methanol, 0°C |

| LiAlH₄ | Allylic alcohol | Tetrahydrofuran, reflux |

| H₂/Pd-C | Fully saturated alcohol | Ethanol, 50–100 psi H₂ |

Example :

Catalytic hydrogenation with Pd/C selectively reduces the double bond without affecting the aromatic chlorides .

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl ring undergoes substitution at the para position, while the 4-chlorophenyl ring reacts at the meta position due to deactivation by chlorine.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro derivative (meta for Cl, para for OMe) |

| Bromination | Br₂/FeBr₃ | Bromo derivative |

| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid derivative |

Example :

Nitration introduces a nitro group at the para position of the methoxyphenyl ring, confirmed by X-ray crystallography .

Cycloaddition Reactions

The α,β-unsaturated carbonyl participates in [2+2] and [4+2] cycloadditions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| [2+2] with Alkenes | UV light, inert atmosphere | Cyclobutane derivative |

| [4+2] Diels-Alder | Dienes (e.g., 1,3-butadiene), heat | Six-membered cyclic adduct |

Example :

Diels-Alder reactions with electron-deficient dienophiles proceed regioselectively due to the electron-withdrawing carbonyl group .

Biological Activity and Derivatives

The compound serves as a precursor for bioactive derivatives:

Key Structural Insights Affecting Reactivity

-

Conformational Rigidity : The dihedral angle between the 4-chlorophenyl and 4-methoxyphenyl rings is 21.82–52.9°, influencing steric accessibility .

-

Intramolecular H-Bonding : Weak C–H···O interactions stabilize the s-cis conformation of the α,β-unsaturated system .

-

Electronic Effects : The methoxy group activates the aryl ring toward electrophilic substitution, while the chlorine atom deactivates its ring .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is , with a molecular weight of approximately 300.78 g/mol. The compound exhibits a trans configuration around the C=C double bond, which influences its biological interactions and physical properties. The dihedral angle between the two phenyl rings is significant, affecting the compound's stability and reactivity .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly colon cancer cells (HCT-116). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, with reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for different derivatives .

Antimicrobial Properties

Chalcones have been extensively studied for their antimicrobial properties. The presence of the chlorophenyl and methoxyphenyl groups enhances the compound's ability to disrupt microbial cell membranes, making it effective against a range of bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This application is significant for treating chronic inflammatory diseases.

Synthesis and Modifications

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-chloroacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. Variations in synthesis methods can lead to different derivatives with enhanced or altered biological activities .

Case Study 1: Anticancer Activity in Colon Cancer Cells

A study synthesized several chalcone derivatives based on the structure of this compound. Among these, compounds 7a and 7g exhibited the highest antiproliferative activity against HCT-116 cells, indicating that structural modifications can significantly impact efficacy. Molecular docking studies suggested that these compounds may interact with specific proteins involved in cancer cell survival pathways .

Case Study 2: Antimicrobial Efficacy Against Drug-resistant Strains

Another investigation assessed the antimicrobial efficacy of chalcone derivatives against drug-resistant bacterial strains. The study found that modifications to the methoxy group enhanced antibacterial activity, suggesting that further structural optimization could lead to more potent antimicrobial agents derived from this compound .

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects. The presence of the chlorophenyl and methoxyphenyl groups can further influence its binding affinity and specificity for different molecular targets.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:

1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy group, which may result in different chemical and biological properties.

1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one:

1-(4-Nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: The presence of a nitro group can significantly alter its chemical behavior and biological activity.

The uniqueness of this compound lies in the combination of the chlorophenyl and methoxyphenyl groups, which confer specific properties that can be exploited in various research and industrial applications.

Activité Biologique

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including antibacterial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following SMILES notation: COc1ccc(cc1)/C=C/C(=O)c1ccc(cc1)Cl. It has a molecular formula of C16H15ClO2 and a CAS number of 6552-63-2. The compound displays a purity of approximately 97% and is synthesized through various organic reactions involving phenolic compounds and aldehydes .

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClO2 |

| CAS Number | 6552-63-2 |

| Purity | 97% |

| SMILES | COc1ccc(cc1)/C=C/C(=O)c1ccc(cc1)Cl |

Antibacterial Activity

Recent studies have demonstrated that chalcone derivatives, including this compound, exhibit notable antibacterial properties. In vitro tests have shown that this compound possesses significant activity against various bacterial strains, outperforming conventional antibiotics such as tetracycline and ciprofloxacin with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL .

Anticancer Activity

The anticancer potential of this chalcone has been explored in several studies. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values between 10–33 nM, indicating its effectiveness as a tubulin-destabilizing agent. The compound interacts with the colchicine-binding site on tubulin, leading to apoptosis in cancer cells .

Neuroprotective Effects

In vivo studies have indicated that this compound exhibits neuroprotective effects in models of acute cerebral ischemia. It was found to significantly prolong survival time in mice subjected to ischemic conditions, suggesting its potential utility in treating neurodegenerative diseases .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Model/System |

|---|---|---|

| Antibacterial | MIC: 0.5–2.0 μg/mL | Various bacterial strains |

| Anticancer | IC50: 10–33 nM | MCF-7, MDA-MB-231 cells |

| Neuroprotective | Prolonged survival time | Acute cerebral ischemia |

Case Studies and Research Findings

A comprehensive study published in the Journal of Molecular Sciences highlighted the synthesis and characterization of this compound along with its biological evaluations. The research demonstrated that modifications in the chalcone structure could enhance its pharmacological properties. Specifically, the introduction of different substituents on the phenyl rings was shown to affect both antibacterial and anticancer activities significantly .

Another investigation focused on the anti-ischaemic activity of related compounds derived from similar structures, confirming that structural variations lead to differences in biological efficacy. This emphasizes the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents derived from chalcones .

Propriétés

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKFNDADSPFRCJ-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-63-2, 85502-87-0 | |

| Record name | 6552-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-CHLORO-4-METHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-Chloro-4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.